molecular formula C14H16N4O B194698 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol CAS No. 112668-45-8

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Cat. No. B194698
M. Wt: 256.3 g/mol
InChI Key: CNBOKXFMODKQCT-UHFFFAOYSA-N
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Patent
US05998619

Procedure details

Triphenylphosphine (4.5 g, 17.0 mmole) was added to a mixture of α,α-dimethyl-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline-6-ethanol (2.4 g, 8.5 mmole, Example 9) and 1,2-dichlorobenzene. The reaction mixture was heated at reflux for 3 hrs then concentrated under vacuum. The residue was combined with methanol (400 mL) and hydrochloric acid (50 mL of 0.5N) then heated on a steam bath for 2 hours. The resulting precipitate was isolated by filtration then washed with ether. The solid was dissolved in water and the solution was made basic with 10% sodium hydroxide. After stirring for 30 minutes, the reaction mixture was filtered. The collected solid was rinsed with water and ether then recrystallized from N,N-dimethylformamide/ethanol to provide about 1 g of 4-amino-α,αdimethyl-1H-imidazo [4,5-c]quinoline-1-ethanol as a solid, m.p. 271-273° C. Analysis: Calculated for C14H16N4O: % C, 65.6; % H, 6.29; % N, 21.86; Found: % C, 65.37; % H, 6.26; % N, 21.61.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
α,α-dimethyl-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline-6-ethanol
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]([CH3:40])([OH:39])[CH2:22][N:23]1[C:35]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[N:28]3N=N[N:38]=[C:27]3[C:26]=2[N:25]=[CH:24]1>ClC1C=CC=CC=1Cl>[NH2:38][C:27]1[C:26]2[N:25]=[CH:24][N:23]([CH2:22][C:21]([CH3:40])([CH3:20])[OH:39])[C:35]=2[C:34]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[N:28]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
α,α-dimethyl-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline-6-ethanol
Quantity
2.4 g
Type
reactant
Smiles
CC(CN1C=NC=2C=3N(C4=CC=CC=C4C21)N=NN3)(O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
then heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
then washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
The collected solid was rinsed with water and ether
CUSTOM
Type
CUSTOM
Details
then recrystallized from N,N-dimethylformamide/ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=2C=CC=CC2C2=C1N=CN2CC(O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.